molecular formula C15H18O4 B12550594 Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate CAS No. 141948-81-4

Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate

Cat. No.: B12550594
CAS No.: 141948-81-4
M. Wt: 262.30 g/mol
InChI Key: PHSFOTVQDCXWHK-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a complex structure that includes both aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is to dissolve methyl 4-hydroxy-3-methoxybenzoate in acetone, add potassium carbonate, and then introduce methyl bromoacetate. The reaction is carried out at elevated temperatures and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate exerts its effects involves interactions with various molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site and preventing substrate access. The pathways involved may include inhibition of specific enzymes or receptors, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

Uniqueness

Methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-en-1-yl)benzoate is unique due to its specific structural features that allow for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components makes it particularly versatile compared to other similar esters .

Properties

CAS No.

141948-81-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 3-(4-ethoxy-2-methyl-4-oxobut-1-enyl)benzoate

InChI

InChI=1S/C15H18O4/c1-4-19-14(16)9-11(2)8-12-6-5-7-13(10-12)15(17)18-3/h5-8,10H,4,9H2,1-3H3

InChI Key

PHSFOTVQDCXWHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC1=CC(=CC=C1)C(=O)OC)C

Origin of Product

United States

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